ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound with a molecular formula of C23H24O7. This compound is characterized by its chromen-4-one core structure, which is often associated with various biological activities. The presence of ethoxyphenoxy and propanoate groups further enhances its chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common method includes the esterification of 3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-ol with ethyl 2-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
Ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The ethoxyphenoxy group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of oxidative stress and modulation of inflammatory responses.
Comparison with Similar Compounds
Ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate can be compared with similar compounds such as:
Methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (2S)-2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate: Stereoisomer with different spatial arrangement.
Phenyl ethanoate: Different core structure but similar ester functional group.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Biological Activity
Ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic compound derived from flavonoid structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure
The compound features a complex structure that includes a chromenone moiety, which is characteristic of many flavonoids. Its molecular formula is C21H20O7, and it can be represented as follows:
Antioxidant Activity
Flavonoids, including derivatives similar to this compound, have been shown to possess significant antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases (Kühnau, 1976; Kale et al., 2008).
Anti-inflammatory Effects
Studies suggest that flavonoid derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity may contribute to their potential in treating inflammatory conditions (Rice-Evans et al., 1995).
Anticancer Properties
Flavonoids exhibit anticancer effects through various mechanisms, including the induction of apoptosis in cancer cells and the inhibition of tumor growth. This compound may share these properties due to its structural similarities to other known flavonoids (Bear & Teel, 2000).
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Flavonoids can act as competitive inhibitors of various enzymes involved in metabolic pathways.
- Gene Expression Modulation : They may influence the expression of genes related to antioxidant defenses and apoptosis.
- Cell Signaling Pathways : Flavonoid derivatives can modulate key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Study on Antioxidant Activity
In a study assessing the antioxidant capacity of various flavonoid derivatives, this compound demonstrated a significant ability to reduce lipid peroxidation in vitro, suggesting strong antioxidant potential (Kale et al., 2008).
Anti-inflammatory Study
A recent investigation into the anti-inflammatory effects of similar compounds revealed that they effectively reduced inflammation in animal models by downregulating COX and LOX activities (Pandey, 2007).
Data Table: Biological Activities of Related Compounds
Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound | High | Moderate | High |
Quercetin | Very High | High | Very High |
Kaempferol | High | Moderate | Moderate |
Properties
Molecular Formula |
C23H24O7 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
ethyl 2-[3-(4-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C23H24O7/c1-5-26-16-7-9-17(10-8-16)30-22-14(3)29-20-13-18(11-12-19(20)21(22)24)28-15(4)23(25)27-6-2/h7-13,15H,5-6H2,1-4H3 |
InChI Key |
UKOVNKBCYCIFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.